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2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Kinase selectivity Positional isomer differentiation Structure-activity relationship

Researchers investigating kinase selectivity often face the challenge of sourcing positional isomers with verified substitution patterns. CAS 2640964-38-9 is a defined 2,4-dimethyl piperazinylpyrimidine probe that enables systematic SAR studies. - Enables head-to-head comparison with 4,5-dimethyl and 4-monomethyl analogs to map methylation-dependent selectivity across PDGFR, CK1, and RAF kinase subfamilies. - Serves as a structural homolog of SCH772984 for profiling against ERK1/2 and identifying novel allosteric binding pockets. - Verified identity ensures reproducible results in mutant-over-wild-type selectivity assays using Ba/F3 cellular models. Supplied with full analytical characterization, ensuring procurement of the exact isomer for your kinase profiling panel.

Molecular Formula C18H24N4
Molecular Weight 296.4 g/mol
CAS No. 2640964-38-9
Cat. No. B6473133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
CAS2640964-38-9
Molecular FormulaC18H24N4
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2CCN(CC2)CCC3=CC=CC=C3
InChIInChI=1S/C18H24N4/c1-15-14-18(20-16(2)19-15)22-12-10-21(11-13-22)9-8-17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3
InChIKeyCMRBTHDDTDUVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2640964-38-9): Structural and Pharmacological Baseline for Procurement Decisions


2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2640964-38-9) is a heterocyclic small molecule (C₁₈H₂₄N₄, MW 296.4 g/mol) belonging to the piperazinylpyrimidine chemotype . This scaffold has been established as a privileged structure in kinase inhibitor discovery, with demonstrated antiproliferative activity across multiple tumor cell lines within the NCI-60 panel [1]. The compound features a 2,4-dimethyl-substituted pyrimidine core linked at the 6-position to a 4-(2-phenylethyl)piperazine moiety, a specific substitution pattern that distinguishes it from other positional isomers and mono-methyl analogs within the class .

Why Piperazinylpyrimidine Analogs Cannot Be Interchanged: Structural Determinants of Selectivity for 2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine


Within the piperazinylpyrimidine class, minor structural modifications produce non-overlapping kinase selectivity profiles and divergent cellular potency. The Shallal et al. study demonstrated that compounds 4, 15, and 16—all piperazinylpyrimidine derivatives—targeted distinct kinase subfamilies (PDGFR vs. CK1 vs. RAF) despite sharing a common core [1]. The 2,4-dimethyl substitution pattern on the pyrimidine ring alters both the electronic environment of the heterocycle and the conformational preferences of the appended piperazine, directly affecting ATP-binding site complementarity [2]. Furthermore, the phenylethyl substituent on the piperazine ring has been identified in SAR campaigns as a critical determinant of potency and selectivity; replacing it with benzyl or smaller alkyl groups abolishes activity against certain kinase targets [3]. Procuring a generic piperazinylpyrimidine without verifying substitution identity risks selecting a compound with a fundamentally different target engagement profile.

Quantitative Differentiation Evidence for 2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2640964-38-9)


2,4-Dimethyl Substitution Pattern Confers Distinct Kinase Selectivity Relative to 4,5-Dimethyl Positional Isomer

The 2,4-dimethyl substitution on the pyrimidine ring of CAS 2640964-38-9 positions the methyl groups ortho and para to the piperazine attachment point at C6, creating an electronic environment distinct from the 4,5-dimethyl positional isomer (ChemSpider 129157265), where both methyl groups are adjacent on the same face of the ring. In the broader piperazinylpyrimidine class, the position of methyl substitution has been shown to redirect kinase binding preference: compound 4 (bearing a specific methylation pattern) selectively targets PDGFR family kinases (KIT, PDGFRA mutants), while compound 15 (with a different substitution) preferentially inhibits growth of MDA-MB-468 triple-negative breast cancer cells [1]. The 2,4-dimethyl pattern in CAS 2640964-38-9 is anticipated to favor engagement with kinase pockets that accommodate a para-methyl orientation at the pyrimidine C2 position, a feature absent in the 4,5-dimethyl and 4-monomethyl analogs (CAS 2640882-09-1) .

Kinase selectivity Positional isomer differentiation Structure-activity relationship

Phenylethylpiperazine Moiety as a Validated Selectivity Handle in Kinase Inhibitor Design

The 4-(2-phenylethyl)piperazine substituent present in CAS 2640964-38-9 is structurally homologous to the piperazine-phenyl-pyrimidine decoration of SCH772984, a clinical-stage ERK1/2 inhibitor. In ERK1/2, this phenylethylpiperazine motif induces a novel binding pocket created by an inactive conformation of the phosphate-binding loop and an outward tilt of helix αC, a structural mechanism directly linked to its exceptional kinase selectivity (IC₅₀ = 4 nM for ERK2, 1 nM for ERK1) [1]. SAR studies on related pyrimidine templates have identified the phenethylpiperazine side chain as a potent replacement for benzylthio groups, yielding COX-2 IC₅₀ = 0.077 μM with a selectivity index >1298 over COX-1, exceeding the selectivity of celecoxib (selectivity index = 405) [2]. Without the phenylethyl extension on the piperazine ring, piperazinylpyrimidines lose this selectivity-conferring structural feature.

Kinase inhibitor design Selectivity pocket Allosteric binding

Piperazinylpyrimidine Class Demonstrates Sub-Micromolar Antiproliferative Potency in NCI-60 Cancer Cell Line Panel

Piperazinylpyrimidine derivatives from the same structural class as CAS 2640964-38-9 have demonstrated potent and selective antiproliferative activity in the NCI-60 human tumor cell line panel. In the foundational Shallal et al. study, compound II-18 (a piperazinylpyrimidine analog) exhibited GI₅₀ values of 90 nM against NCI-H23 (non-small cell lung cancer), 68 nM against RPMI-8226 (leukemia), 61 nM against SK-MEL-5 (melanoma), and 30 nM against MDA-MB-468 (triple-negative breast cancer) [1]. The mean GI₅₀ of the most active compounds ranged from 1.05 μM (II-20) to >100 μM for inactive analogs (II-25), demonstrating that potency is highly dependent on specific substitution [1]. Compounds 4 and 15 from the same series selectively inhibited the growth of basal-like breast cancer cell lines, validating the class's potential for cell-type-selective antiproliferative activity [2].

Anticancer activity NCI-60 screening Cellular potency

Molecular Weight and Lipophilicity Differentiate CAS 2640964-38-9 from Simpler Piperazinylpyrimidine Scaffolds

CAS 2640964-38-9 (MW = 296.4 g/mol, C₁₈H₂₄N₄) has a molecular weight and lipophilicity profile that positions it within the optimal range for lead-like and drug-like properties per Lipinski's Rule of Five. In contrast, the unsubstituted piperazine analog 2,4-dimethyl-6-(piperazin-1-yl)pyrimidine (PDB ligand WKS, MW = 192.3 g/mol, C₁₀H₁₆N₄) is substantially smaller and lacks the hydrophobic phenylethyl extension necessary for occupying deeper kinase selectivity pockets [1]. The biologically active piperazinylpyrimidine analogs I-11, I-12, and II-18 from the Shallal series were confirmed to conform to Lipinski's rule of five [2]. The monomethyl analog 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2640882-09-1, MW = 282.4 g/mol) differs by one methyl group (–14 Da), altering H-bond acceptor presentation and steric bulk at the pyrimidine core .

Physicochemical properties Drug-likeness Lead optimization

Piperazinylpyrimidine Class Shows Selective Binding to PDGFR Kinase Subfamily Mutants Over Wild-Type Isoforms

Compound 4 from the Shallal et al. piperazinylpyrimidine series demonstrated a selective tendency to bind to and/or inhibit certain KIT and PDGFRA oncogenic mutants compared to their wild-type isoforms [1]. This mutant-over-wild-type selectivity is particularly relevant for targeting tumors that have become resistant to first-line kinase inhibitors or are driven by specific kinase mutations. Kinome profiling (KINOMEscan™) of related analog I-12 at 10 μM confirmed strong binding to the PDGFR tyrosine kinase subfamily members KIT, KIT(D816V), FLT3, PDGFRA, PDGFRB, and CSF1R, as well as CDK11 and modest inhibition of DDR1 and CSNK1D [2]. The specific 2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl] substitution pattern in CAS 2640964-38-9 represents a distinct vector within this selectivity landscape, with the phenylethyl group potentially enhancing mutant-selective binding through induced-fit pocket accommodation as observed for SCH772984 [3].

Mutant-selective kinase inhibition PDGFR family Drug resistance

Recommended Research and Procurement Application Scenarios for 2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine


Kinase Selectivity Profiling Studies Targeting PDGFR Family or ERK1/2

CAS 2640964-38-9 is suitable for inclusion in kinase selectivity panels where the objective is to evaluate the contribution of the phenylethylpiperazine motif to target engagement. The compound's structural homology to the piperazine-phenyl-pyrimidine decoration of SCH772984 (ERK2 IC₅₀ = 4 nM) makes it a candidate for profiling against the ERK1/2 kinase family, particularly when seeking to identify compounds that induce the novel allosteric binding pocket described by Chaikuad et al. [1]. The 2,4-dimethyl substitution pattern distinguishes it from previously characterized piperazinylpyrimidine analogs such as compound 4 and compound 15, enabling exploration of methylation-dependent selectivity across the PDGFR, CK1, and RAF kinase subfamilies as established by Shallal et al. [2].

Structure-Activity Relationship (SAR) Studies on Pyrimidine Substitution Position

This compound serves as a critical SAR probe for studies comparing the biological consequences of pyrimidine methylation topology. By benchmarking CAS 2640964-38-9 (2,4-dimethyl) against its 4,5-dimethyl positional isomer (ChemSpider 129157265) and the 4-monomethyl analog (CAS 2640882-09-1), researchers can systematically map how methyl group placement on the pyrimidine ring influences kinase binding preferences, cellular potency, and selectivity index. The NCI-60 screening framework used by Shallal and Russu provides a validated experimental template, where GI₅₀ values for active analogs ranged from 30 nM to 5.25 μM depending on substitution [1].

Mutant-Selective Kinase Inhibitor Discovery Programs

Given the demonstrated ability of piperazinylpyrimidine derivatives to selectively target oncogenic KIT and PDGFRA mutants over wild-type isoforms [1], CAS 2640964-38-9 is a relevant scaffold for medicinal chemistry programs aimed at overcoming kinase inhibitor resistance. The phenylethylpiperazine moiety may confer mutant-selective binding through an induced-fit mechanism analogous to that exploited by SCH772984 in ERK1/2 [2]. Procurement of this specific compound enables head-to-head comparison with established PDGFR inhibitors (e.g., imatinib) in Ba/F3 cellular models expressing defined kinase mutants, a standard platform for assessing mutant-over-wild-type selectivity.

Quality Control Reference for Analytical Method Development

Because CAS 2640964-38-9 shares an identical molecular weight (296.4 g/mol) and molecular formula (C₁₈H₂₄N₄) with its positional isomer 4,5-dimethyl-6-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine, it provides an excellent test case for developing and validating orthogonal analytical methods (e.g., HPLC retention time differentiation, distinctive ¹H NMR chemical shift patterns, or diagnostic MS/MS fragmentation) capable of distinguishing co-eluting or isobaric piperazinylpyrimidine isomers [1]. This application is particularly relevant for chemical vendors and QC laboratories that must verify the identity of substituted pyrimidine positional isomers in their inventory.

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